

O-Desmethyl Mebeverine Acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *O-Desmethyl Mebeverine Acid*

Cat. No.: *B1419324*

[Get Quote](#)

An In-Depth Technical Guide to **O-Desmethyl Mebeverine Acid**

Authored by: Gemini, Senior Application Scientist

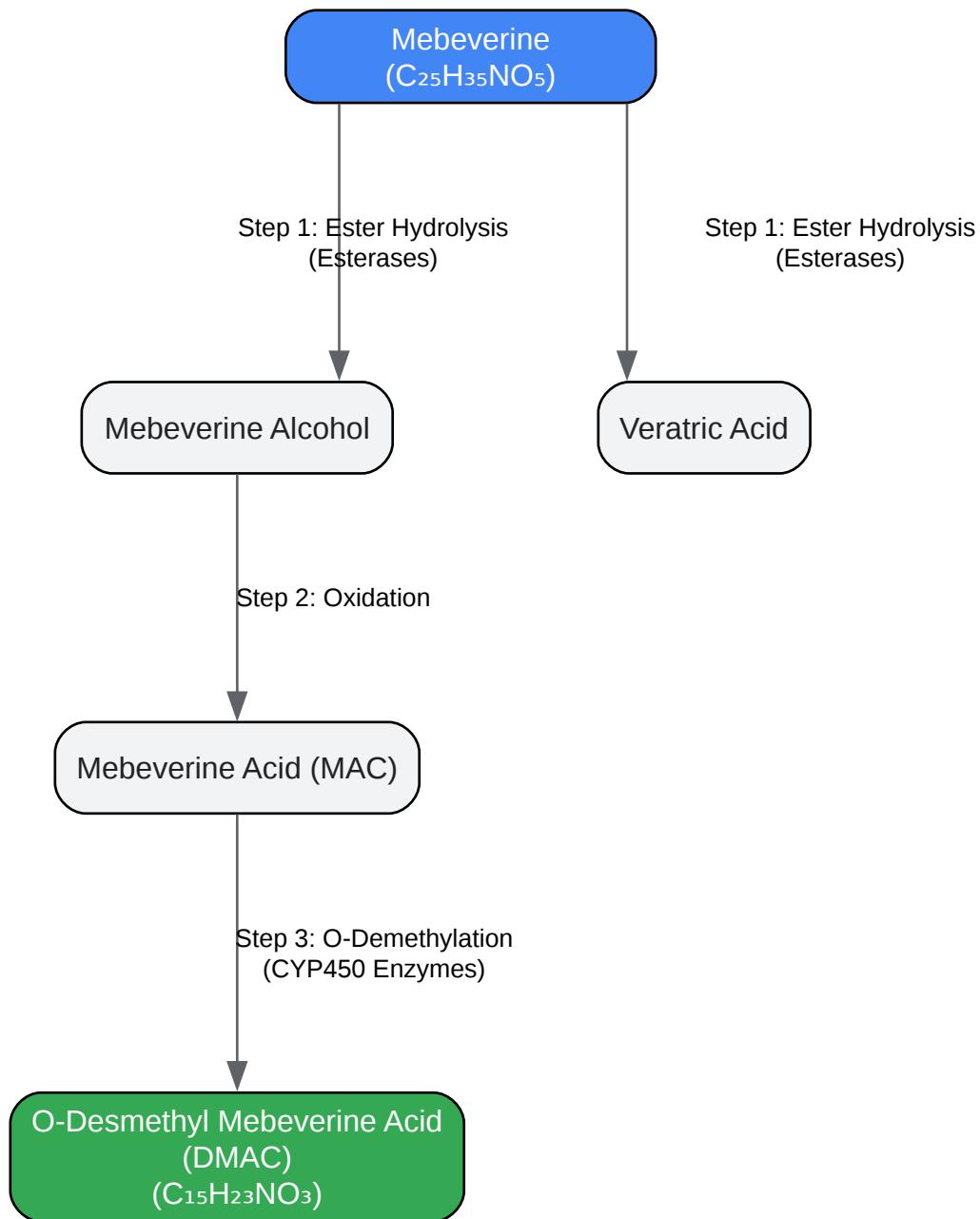
Introduction

O-Desmethyl Mebeverine Acid, also known by its systematic IUPAC name 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid, is a principal active metabolite of the musculotropic antispasmodic drug, Mebeverine.^{[1][2][3]} Mebeverine is clinically utilized for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal spasms by acting directly on the smooth muscles of the gut.^[4] The parent drug, mebeverine, is an ester that undergoes rapid and extensive metabolism following oral administration, making it virtually undetectable in plasma.^{[5][6]} Consequently, the quantification of its metabolites, particularly **O-Desmethyl Mebeverine Acid** (often abbreviated as DMAC), is crucial for pharmacokinetic and bioequivalence studies.^[7] This guide provides a comprehensive overview of the fundamental properties, metabolic formation, and analytical quantification of **O-Desmethyl Mebeverine Acid** for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental identifiers and physical characteristics of **O-Desmethyl Mebeverine Acid** are summarized below. This data is essential for substance identification, analytical standard preparation, and experimental design.

Property	Value	Source(s)
CAS Number	586357-02-0	[2] [3]
Molecular Formula	C ₁₅ H ₂₃ NO ₃	[1] [2]
Molecular Weight	265.35 g/mol	[1] [8] [9] [10]
IUPAC Name	4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid	[2] [10] [11]
Synonyms	DMAC, O-Desmethylmebeverine acid	[1] [12] [9]
Solubility	Slightly soluble in DMSO and Methanol (with sonication)	[2]
Storage	Store as a solid at -20°C for long-term stability (≥ 4 years)	[2]


Metabolic Pathway and Formation

O-Desmethyl Mebeverine Acid is not administered directly but is formed in the body through a multi-step biotransformation of the parent drug, mebeverine. Understanding this pathway is critical for interpreting pharmacokinetic data.

- Ester Hydrolysis: The metabolic cascade begins with the rapid hydrolysis of mebeverine, an ester, by ubiquitous esterase enzymes. This initial cleavage yields two primary metabolites: Veratric Acid and Mebeverine Alcohol.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[13\]](#) This reaction is so efficient that mebeverine itself has a very short biological half-life.[\[6\]](#)[\[7\]](#)
- Oxidation: Following its formation, Mebeverine Alcohol undergoes further metabolism. It is oxidized to form the corresponding carboxylic acid, known as Mebeverine Acid (MAC).[\[10\]](#)[\[14\]](#)
- O-Demethylation: The final step in the formation of **O-Desmethyl Mebeverine Acid** is the O-demethylation of Mebeverine Acid.[\[10\]](#) This reaction, typically catalyzed by cytochrome P450 enzymes in the liver, removes a methyl group from the methoxy substituent on the aromatic

ring, resulting in the formation of **O-Desmethyl Mebeverine Acid** (DMAC), the main metabolite found in plasma.[12][10]

The metabolic conversion of mebeverine is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Mebeverine to **O-Desmethyl Mebeverine Acid**.

Pharmacokinetic Profile

As the primary circulating metabolite, the pharmacokinetic parameters of **O-Desmethyl Mebeverine Acid** are used as a surrogate for assessing the bioavailability of mebeverine. After oral administration of a 135 mg mebeverine tablet, the steady-state elimination half-life of DMAC is approximately 2.45 hours.[12] The peak plasma concentration (Cmax) is reached at a Tmax of about 1 hour, with a Cmax value of 1670 ng/mL.[12] In another study, after a single oral dose, the Tmax was observed at 3.19 ± 1.48 hours with a Cmax of approximately 291.81 ± 125.92 ng/mL.[10] These data underscore the rapid absorption and metabolism of the parent compound into its active metabolites.

Analytical Methodology: Quantification in Human Plasma

The accurate quantification of **O-Desmethyl Mebeverine Acid**, along with other key metabolites like Mebeverine Alcohol (MAL) and Mebeverine Acid (MAC), is essential for clinical and research applications. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for this analysis.[15][16]

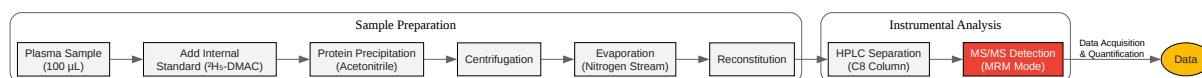
Experimental Protocol: HPLC-MS/MS Analysis

This protocol outlines a robust method for the simultaneous quantification of mebeverine metabolites in human plasma.[15][16]

1. Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of human plasma, add an internal standard solution (e.g., deuterated **O-Desmethyl Mebeverine Acid**, $^2\text{H}_5\text{-DMAC}$).[15]
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase.


2. Chromatographic Separation (HPLC)

- Column: Acquity UPLC BEH C8, 1.7 μ m, 2.1 x 50 mm, or equivalent.[\[15\]](#)
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient Elution: Implement a gradient program to ensure separation of MAL, MAC, and DMAC. A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions for column re-equilibration.
- Injection Volume: 5 μ L.

3. Detection (Tandem Mass Spectrometry)

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard to ensure selectivity and sensitivity.

The workflow for sample analysis is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of **O-Desmethyl Mebeverine Acid** in plasma.

This validated method demonstrates high sensitivity, with linear ranges of 5-1000 ng/mL for DMAC, and excellent accuracy and precision, making it suitable for pharmacokinetic studies. [15][16]

Conclusion

O-Desmethyl Mebeverine Acid is a pharmacokinetically relevant and primary metabolite of mebeverine. Its chemical properties, particularly its CAS number (586357-02-0) and molecular weight (265.35 g/mol), are foundational for its use as a reference standard in analytical chemistry. A thorough understanding of its formation via the metabolic pathway of mebeverine is essential for the design and interpretation of drug metabolism and pharmacokinetic studies. The robust HPLC-MS/MS methodologies developed for its quantification enable precise and reliable measurement in biological matrices, supporting ongoing research and clinical development related to mebeverine and its therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. theclinivex.com [theclinivex.com]
- 4. youtube.com [youtube.com]
- 5. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bocsci.com [bocsci.com]
- 9. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy Desmethyl Mebeverine Acid [smolecule.com]
- 11. O-Desmethyl Mebeverine Acid | 586357-02-0 | SynZeal [synzeal.com]
- 12. medicines.org.uk [medicines.org.uk]
- 13. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [O-Desmethyl Mebeverine Acid CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1419324#o-desmethyl-mebeverine-acid-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1419324#o-desmethyl-mebeverine-acid-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

